molecular formula C21H20N4O2S B10987460 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B10987460
M. Wt: 392.5 g/mol
InChI Key: DTEAEFSRMXXVJD-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.

    Coupling with Indole Derivative: The final step involves coupling the thiadiazole derivative with a 7-methoxyindole derivative using amide bond formation reactions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed on the thiadiazole ring or the amide bond to yield reduced products.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activities or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activities. The molecular targets and pathways involved could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist of certain receptors, affecting cellular signaling pathways.

    Protein-Protein Interactions: The compound could disrupt or stabilize protein-protein interactions, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide
  • N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(6-methoxy-1H-indol-1-yl)propanamide
  • N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methyl-1H-indol-1-yl)propanamide

Uniqueness

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide is unique due to the specific combination of the thiadiazole and indole moieties, which may confer distinct biological activities and chemical properties. The presence of the methoxy group on the indole ring can also influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C21H20N4O2S/c1-27-17-9-5-8-16-10-12-25(20(16)17)13-11-18(26)22-21-24-23-19(28-21)14-15-6-3-2-4-7-15/h2-10,12H,11,13-14H2,1H3,(H,22,24,26)

InChI Key

DTEAEFSRMXXVJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N(C=C2)CCC(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

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